![molecular formula C24H40B2CaO24 B1515418 calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol CAS No. 250141-42-5](/img/structure/B1515418.png)
calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol is a complex compound with the chemical formula C24H40B2CaO24 . This compound is known for its unique structure, which includes two beta-D-fructofuranosato ligands coordinated to a calcium ion through oxygen atoms. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol typically involves the reaction of calcium salts with borate and beta-D-fructofuranose under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the compound .
Chemical Reactions Analysis
calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the borate-fructofuranosato bonds.
Substitution: The compound can participate in substitution reactions where the beta-D-fructofuranosato ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of medical devices.
Mechanism of Action
The mechanism of action of calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol involves its interaction with various molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cellular membranes and other structures, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used and the specific molecular targets it interacts with .
Comparison with Similar Compounds
calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol can be compared with other similar compounds, such as:
Borate(1-), bis(beta-D-fructofuranosato(2-)-kappaO2,kappaO3)-, magnesium (21), (T-4)-: This compound has a similar structure but contains magnesium instead of calcium.
Borate(1-), bis(beta-D-fructofuranosato(2-)-kappaO2,kappaO3)-, sodium (21), (T-4)-: This compound contains sodium instead of calcium and has different chemical properties.
Borate(1-), bis(beta-D-fructofuranosato(2-)-kappaO2,kappaO3)-, potassium (21), (T-4)-: This compound contains potassium and has unique properties compared to the calcium-containing compound. The uniqueness of this compound lies in its specific interactions with calcium ions, which can lead to different chemical and biological activities compared to its magnesium, sodium, and potassium counterparts.
Properties
IUPAC Name |
calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H20BO12.Ca/c2*14-1-5-7(18)9-11(3-16,20-5)24-13(22-9)23-10-8(19)6(2-15)21-12(10,4-17)25-13;/h2*5-10,14-19H,1-4H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSMKOBEJUELDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40B2CaO24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250141-42-5 |
Source


|
| Record name | Calcium fructoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250141425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1515362.png)
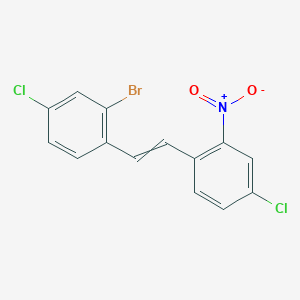
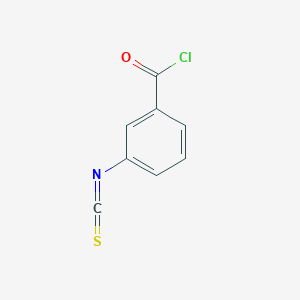
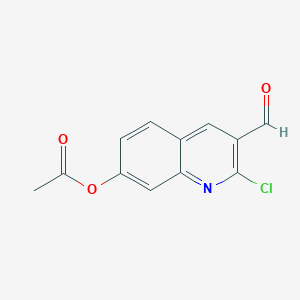
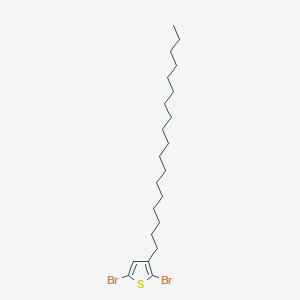
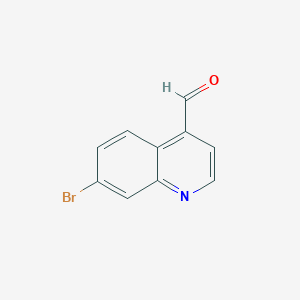
![Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B1515398.png)
![Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1515399.png)



![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine](/img/structure/B1515411.png)

![Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride](/img/structure/B1515416.png)
